molecular formula C10H13BrFN B13542339 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-amine

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B13542339
M. Wt: 246.12 g/mol
InChI Key: BELJIVMLQCMLSZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      4’-Bromo-2’-fluoroacetophenone: can undergo various reactions:

    • Common reagents include bases (for initial synthesis) and acids (for dehydration). The major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activities.

      Medicine: May have applications in drug discovery.

      Industry: Employed as a reagent in chemical processes.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • It likely interacts with molecular targets or pathways relevant to its intended use.
  • Comparison with Similar Compounds

    • While 4’-Bromo-2’-fluoroacetophenone is unique due to its specific substitution pattern, similar compounds include other halogenated acetophenones and related derivatives.

    Remember to handle this compound with care, as direct skin contact, eye exposure, or inhalation of its vapors may pose health risks. Proper personal protective equipment and safe laboratory practices are essential when working with it .

    Properties

    Molecular Formula

    C10H13BrFN

    Molecular Weight

    246.12 g/mol

    IUPAC Name

    1-(4-bromo-2-fluorophenyl)-2-methylpropan-2-amine

    InChI

    InChI=1S/C10H13BrFN/c1-10(2,13)6-7-3-4-8(11)5-9(7)12/h3-5H,6,13H2,1-2H3

    InChI Key

    BELJIVMLQCMLSZ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(CC1=C(C=C(C=C1)Br)F)N

    Origin of Product

    United States

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